N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-9-13(4-7-17(12)21)20-18(24)15-10-14(22(25)26)5-6-16(15)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFFIPBCKZGRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: The resulting tetrahydroquinoline is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with 2-chloro-5-nitrobenzoic Acid: The acetylated tetrahydroquinoline is coupled with 2-chloro-5-nitrobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydroquinoline moiety may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(2-Substituted Phenyl)-2-Chloro-5-Nitrobenzamides
The parent scaffold N-(2-substituted phenyl)-2-chloro-5-nitrobenzamide shares the 2-chloro-5-nitrobenzoyl core with the target compound but differs in the substituent at the nitrogen atom. Key findings from studies on these analogs include:
- Hydrophobic substituents (e.g., benzyl, alkyl groups) enhance inhibition of Cdk5-mediated PPARγ phosphorylation by occupying a hydrophobic pocket near the β3–β4 loop of PPARγ .
- Hydrophilic substituents (e.g., piperazine in compound 8 ) reduce inhibitory activity due to poor compatibility with the hydrophobic binding site .
- Solubility challenges : Derivatives like SB1405 (with a benzyl group) exhibit strong inhibition but poor solubility, prompting structural modifications (e.g., piperazine additions in SB1451/1453) to improve pharmacokinetics .
Structural Comparison Table
Quinolin-6-yl Acetamide Derivatives
Compounds such as (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, entry 57) share the quinolin-6-yl moiety with the target compound but differ in the acetamide substituents.
- Activity trends: Substituents on the indolinone ring (e.g., bromobenzyl, cyanamido) correlate with enhanced binding affinity, as seen in compound 59 (6.878 activity metric) .
- Electron-withdrawing groups: The target compound’s 2-chloro-5-nitrobenzoyl group may enhance electrophilicity, facilitating covalent interactions (e.g., with Cys313 in PPARγ) compared to non-covalent analogs in .
Structural Comparison Table
Key Insight: The quinolin-6-yl group in both classes suggests a role in target engagement, possibly through π-π stacking or hydrogen bonding. However, the target compound’s benzamide scaffold may offer distinct electronic properties compared to indolinone-based analogs.
Mechanistic and Pharmacokinetic Considerations
- Covalent binding : The 2-chloro-5-nitrobenzamide moiety in the target compound may act as a warhead for covalent modification of cysteine residues (e.g., Cys313 in PPARγ), similar to SB1405 .
- Solubility vs. activity trade-off : The acetyl-THQ group balances hydrophobicity (for target binding) and moderate solubility, avoiding the extreme solubility issues seen in SB1405 .
- Metabolic stability: The tetrahydroquinoline core may confer resistance to oxidative metabolism compared to phenyl-substituted analogs.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a nitrobenzamide , characterized by the following structural components:
- Acetyl group at the 1-position of the tetrahydroquinoline
- Chloro substituent at the 2-position of the benzamide
- Nitro group at the 5-position of the benzene ring
Its molecular formula is with a molecular weight of approximately 345.77 g/mol.
Pharmacological Activities
Research indicates that this compound exhibits significant biological activities, including:
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of nitro groups to reactive intermediates that can bind to DNA, leading to cell death. Studies have shown that derivatives similar to this compound demonstrate potent activity against various pathogens, suggesting potential use in treating infections .
2. Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays indicate that it may inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer types .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases. Notably:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Inhibitors of these enzymes are crucial in Alzheimer's disease treatment. Compounds related to this class have shown significant inhibitory activity with IC50 values lower than those of standard drugs like rivastigmine .
- β-secretase (BACE-1) : This enzyme plays a role in amyloid-beta peptide production, a target in Alzheimer's therapy. Inhibition studies demonstrated that related compounds exhibit submicromolar activity against BACE-1 .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound's structure allows it to interact with specific enzymes involved in neurotransmission and cancer progression.
- Signal Transduction Modulation : By influencing cellular signaling pathways, it may alter cellular responses crucial for maintaining homeostasis or inducing apoptosis in cancer cells.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
